molecular formula C8H7ClN2 B155357 2-chloro-1-methyl-1H-benzimidazole CAS No. 1849-02-1

2-chloro-1-methyl-1H-benzimidazole

Cat. No.: B155357
CAS No.: 1849-02-1
M. Wt: 166.61 g/mol
InChI Key: UXZYKSFMGDWHGJ-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C8H7ClN2 It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 1-position of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with chloroacetic acid, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and reagents ensures cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-1-methyl-1H-benzo[d]imidazole, while oxidation can produce 2-chloro-1-methyl-1H-benzimidazole-3-oxide .

Scientific Research Applications

2-Chloro-1-methyl-1H-benzo[d]imidazole has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both the chlorine atom and the methyl group, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZYKSFMGDWHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349811
Record name 2-Chloro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-02-1
Record name 2-Chloro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-methyl-1H-1,3-benzodiazole
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-1H-benzo[d]imidazole (3.0019 g, 19.67 mmol, Sigma-Aldrich Chemical Company, Inc.) in 2.5 M sodium hydroxide solution (19.67 ml, 49.2 mmol, J. T. Baker) at 0° C. was added dimethyl sulfate (3.01 ml, 31.5 mmol, Riedel de Haen AG) dropwise. The reaction was allowed to stir for 1½ h. White precipitate was noted to form. The white precipitate was filtered, washed with water, and dried to give the title compound. LCMS showed product peak at 1.47 min (m+1=167.0). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.80 (s, 3 H) 7.21-7.28 (m, 1 H) 7.28-7.35 (m, 1 H) 7.59 (d, J=3.72 Hz, 1 H) 7.61 (d, J=3.72 Hz, 1 H)
Quantity
3.0019 g
Type
reactant
Reaction Step One
Quantity
19.67 mL
Type
reactant
Reaction Step One
Quantity
3.01 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-1H-benzimidazole (5.03 g, 33.0 mmol) in anhydrous DMF (33 mL) at 0° C. was added portion-wise 95% NaH (871 mg, 36.3 mmol). The ice bath was removed and the resulting mixture was stirred at room temperature for 1 h. Iodomethane (4.68 g, 33.0 mmol) was added and the resulting mixture was stirred at room temperature overnight. The resulting mixture was then diluted with water, and the resulting precipitate was collected by filtration and purified by recrystallization from hexane to yield 2-chloro-1-methyl-1H-benzimidazole. MS 167 (M+1)+
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
871 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodium hydride (contained by 60%, 0.288 g) was suspended in DMF (10 mL), and 2-chlorobenzimidazole (1 g) was added thereto. The mixture was stirred at room temperature for 30 min and methyl iodide (0.61 mL) was added thereto. After stirring at room temperature for 1 hr, water was added to the reaction mixture. The mixture was extracted with ethyl acetate, and the extract was washed with brine and concentrated under reduced pressure to give 2-chloro-1-methylbenzimidazole (0.928 g) as a white powder.
Quantity
0.288 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.61 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

According to the procedure D. Harrison, et al., J. Chem. Soc., 2930, 1963, to a cooled (5° C.), stirred solution of 2-chlorobenzimidazole (26.1 g, 0.171 mol) in DMF (125 mL) was added NaH (60% dispersion in mineral oil; 7.2 g, 0.180 mol) in several portions. After 30 minutes MeI (25.5 g, 0.180 mol) was added. The cooling bath was removed and stirring was continued for 30 minutes. The mixture was recooled, H2O (200 mL) was added, and the resulting precipitate was collected by filtration to give 20.2 g (71%) of product as an off-white solid m.p. 107°-109° C.
Quantity
26.1 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
25.5 g
Type
reactant
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do substituents on the benzene ring of 2-chloro-1-methylbenzimidazole affect its NMR spectra?

A: Studies using 1H NMR spectroscopy show that the chemical shifts of both the benzene ring protons and the N-methyl protons in 2-chloro-1-methylbenzimidazole are sensitive to the electronic nature of substituents on the benzene ring. [] This suggests that conjugation effects exist between the substituents and the nitrogen atoms within the heterocyclic ring. Furthermore, analysis of proton-proton coupling constants reveals that additive substituent effects are at play when strong mesomeric interactions between the substituents and the heterocyclic ring are absent. []

Q2: What insights did computational chemistry provide into the electronic structure of 2-chloro-1-methylbenzimidazole?

A: Researchers used computational methods to calculate charge densities for both sigma (σ) and pi (π) electrons in 2-chloro-1-methylbenzimidazole. [] By correlating these calculated charges with the observed chemical shifts from NMR experiments, they found that substituents on the benzene ring can influence the electronic environment of the heterocyclic ring through both the π-system and the σ-skeleton.

Q3: Has 2-chloro-1-methylbenzimidazole been used as a building block for synthesizing other compounds?

A: Yes, 2-chloro-1-methylbenzimidazole serves as a versatile starting material in organic synthesis. For example, it reacts with various phenols to produce the corresponding aryl ether derivatives, which have shown potential anti-inflammatory activity. [] In another study, reacting 2-chloro-1-methylbenzimidazole with sodium hydroselenide yielded 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone, a compound with a planar structure stabilized by a conjugated bond system. []

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